1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine is an organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yl group
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, thiophene, and phenylsulfonyl chloride.
Reaction Conditions: The piperidine is first reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(phenylsulfonyl)piperidine.
Substitution Reaction: The resulting 1-(phenylsulfonyl)piperidine is then subjected to a substitution reaction with thiophene-3-yl lithium or thiophene-3-yl magnesium bromide to yield the final product, this compound.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperidine derivatives with biological systems.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine can be compared with other similar compounds such as:
1-(Phenylsulfonyl)piperidine: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
4-(Thiophen-3-yl)piperidine:
1-(Phenylsulfonyl)-4-(phenyl)piperidine: Substitutes the thiophene ring with a phenyl ring, altering its electronic and steric properties.
The uniqueness of this compound lies in the combination of the phenylsulfonyl and thiophene groups, which confer distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-20(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)14-8-11-19-12-14/h1-5,8,11-13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLPGUDYLZFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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